molecular formula C5H12ClNO B2812472 (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride CAS No. 2445749-47-1

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2812472
CAS No.: 2445749-47-1
M. Wt: 137.61
InChI Key: PFPIBECRKHFOJR-UYXJWNHNSA-N
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Description

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a chiral compound with a cyclobutane ring structure. It is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Aminomethyl Group: This step often involves the use of a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride
  • (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol;hydrochloride
  • (1R,2S)-2-(Aminomethyl)cyclopropan-1-ol;hydrochloride

Uniqueness

(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is unique due to its specific ring size and stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both an aminomethyl group and a hydroxyl group provides versatility in chemical modifications and applications.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIBECRKHFOJR-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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